molecular formula C20H16N2O2 B5832067 N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide

Cat. No.: B5832067
M. Wt: 316.4 g/mol
InChI Key: KVFSKLZLQDNMRX-QGOAFFKASA-N
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Description

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide is a compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a naphthalene ring and an amide linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide typically involves the condensation of N-(naphthalen-1-ylcarbonyl)glycine with 2-(3-methoxyphenoxy)aniline . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the condensation reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to achieve higher yields and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide involves its interaction with molecular targets such as PCNA. By inhibiting PCNA, the compound interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells . This selective targeting of cancer cells makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]anthracene-1-carboxamide: Contains an anthracene ring, offering different chemical properties.

Uniqueness

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide is unique due to its naphthalene ring, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-19(23)18(13-14-7-2-1-3-8-14)22-20(24)17-12-6-10-15-9-4-5-11-16(15)17/h1-13H,(H2,21,23)(H,22,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFSKLZLQDNMRX-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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